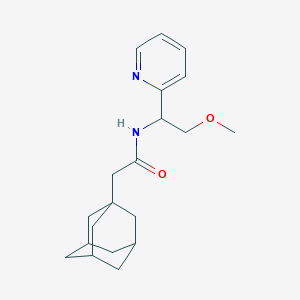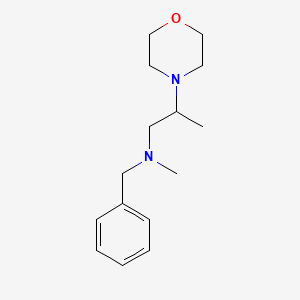
2-methoxy-N-(2-methoxy-2-methylpropyl)-4-methylbenzamide
Descripción general
Descripción
"2-methoxy-N-(2-methoxy-2-methylpropyl)-4-methylbenzamide" is a benzamide derivative, a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Benzamide derivatives have been extensively studied for their hydrogen bonding characteristics, synthesis pathways, and structural properties, offering a foundational understanding applicable to the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves directed metalation and reactions with iodides or chlorides. For example, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been demonstrated to proceed with high efficiency, showcasing the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses (Reitz & Massey, 1990). This method's efficacy underscores the versatility of metalation techniques in constructing complex molecular architectures from simpler benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives reveals significant insights into their chemical behavior. Studies using electron diffraction and theoretical calculations have elucidated the gas-phase structures of compounds like 2-hydroxybenzamide and 2-methoxybenzamide, highlighting the presence of intramolecular hydrogen bonding which influences the compound's stability and reactivity (Aarset, Page, & Rice, 2013). Such insights are pivotal for understanding the structural aspects of "2-methoxy-N-(2-methoxy-2-methylpropyl)-4-methylbenzamide," particularly regarding its hydrogen bonding potential and molecular conformation.
Chemical Reactions and Properties
Benzamide derivatives undergo a variety of chemical reactions, including palladium-catalyzed alkoxylation and Rhodium(III)-catalyzed chemodivergent annulations. These reactions are indicative of the compound's functional versatility, enabling the introduction of various functional groups into the benzamide framework, thereby altering its chemical properties for specific applications (Wang & Yuan, 2010).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For instance, the crystalline polymorphs of N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide exhibit distinct physical characteristics, underlining the impact of molecular conformation and intermolecular interactions on the material properties of these compounds (Yasuoka, Kasai, & Kakudo, 1969).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with other chemical entities, are fundamental for their potential applications. Investigations into their reaction mechanisms, catalytic activities, and interaction with biological molecules offer comprehensive insights into their functional capabilities and limitations. For example, the palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides demonstrates the directed functionalization of aromatic C-H bonds, a property that could be extrapolated to understand the chemical behavior of "2-methoxy-N-(2-methoxy-2-methylpropyl)-4-methylbenzamide" (Wang & Yuan, 2010).
Propiedades
IUPAC Name |
2-methoxy-N-(2-methoxy-2-methylpropyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10-6-7-11(12(8-10)17-4)13(16)15-9-14(2,3)18-5/h6-8H,9H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLUFSKRAUDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C)(C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-cyclopropyl-N~5~-(3-methoxybenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxamide](/img/structure/B4534868.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4534872.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B4534880.png)
![N-cyclooctyl-2-{methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}acetamide](/img/structure/B4534888.png)

![N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4534903.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4534916.png)
![N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide](/img/structure/B4534925.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B4534930.png)

![1-acetyl-4-[4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane trifluoroacetate](/img/structure/B4534945.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4534952.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide](/img/structure/B4534965.png)
![N-mesityl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4534967.png)